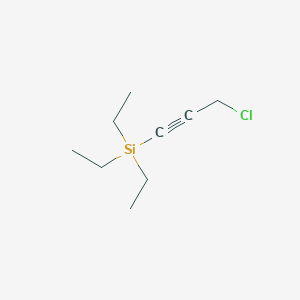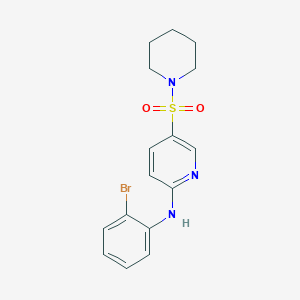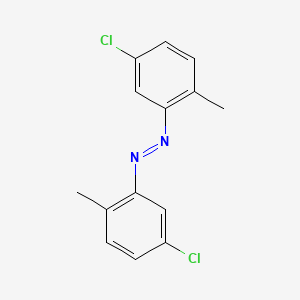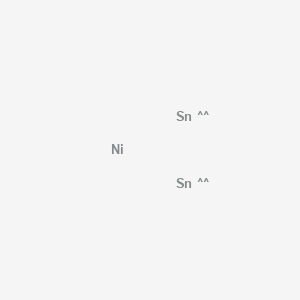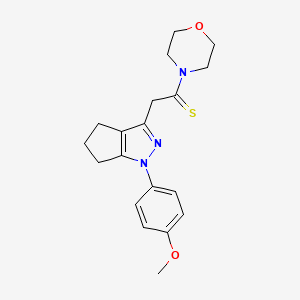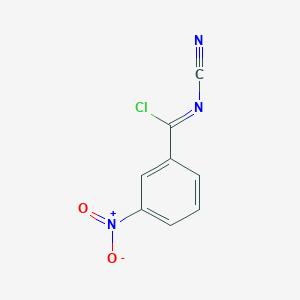
N-Cyano-3-nitrobenzene-1-carboximidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyano-3-nitrobenzene-1-carboximidoyl chloride is an organic compound with the molecular formula C8H4ClN3O2. This compound is characterized by the presence of a cyano group (–CN), a nitro group (–NO2), and a carboximidoyl chloride group (–C(=NH)Cl) attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-3-nitrobenzene-1-carboximidoyl chloride typically involves the reaction of 3-nitrobenzonitrile with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Nitrobenzonitrile+Phosgene→N-Cyano-3-nitrobenzene-1-carboximidoyl chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and stringent safety protocols is essential due to the hazardous nature of phosgene.
化学反応の分析
Types of Reactions
N-Cyano-3-nitrobenzene-1-carboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under mild to moderate conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used to hydrolyze the compound.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of N-Cyano-3-aminobenzene-1-carboximidoyl chloride.
Hydrolysis: Formation of 3-nitrobenzoic acid.
科学的研究の応用
N-Cyano-3-nitrobenzene-1-carboximidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-Cyano-3-nitrobenzene-1-carboximidoyl chloride involves its reactivity with nucleophiles and its ability to undergo reduction and hydrolysis. The cyano and nitro groups play a crucial role in its chemical behavior, influencing its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
3-Nitrobenzonitrile: Similar structure but lacks the carboximidoyl chloride group.
N-Cyano-3-aminobenzene-1-carboximidoyl chloride: Formed by the reduction of the nitro group in N-Cyano-3-nitrobenzene-1-carboximidoyl chloride.
3-Nitrobenzoic Acid: Formed by the hydrolysis of this compound.
Uniqueness
This compound is unique due to the presence of both cyano and nitro groups on the benzene ring, along with the reactive carboximidoyl chloride group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
特性
CAS番号 |
10399-32-3 |
|---|---|
分子式 |
C8H4ClN3O2 |
分子量 |
209.59 g/mol |
IUPAC名 |
N-cyano-3-nitrobenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H4ClN3O2/c9-8(11-5-10)6-2-1-3-7(4-6)12(13)14/h1-4H |
InChIキー |
FCAQWZJMZBHTKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione](/img/structure/B14716132.png)
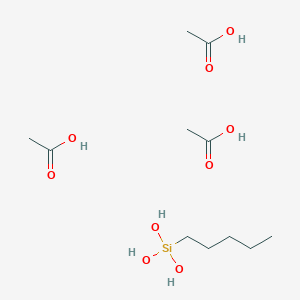
![1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14716141.png)
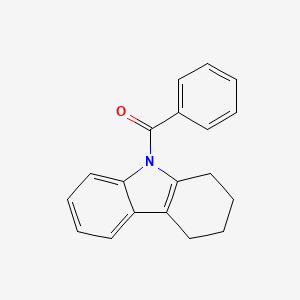
![Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B14716155.png)
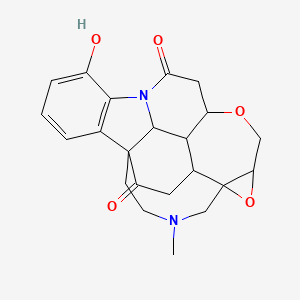
![1-Methyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B14716162.png)
